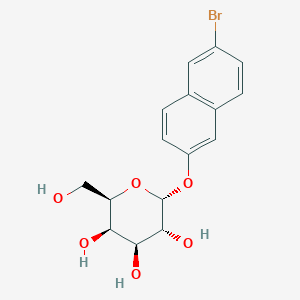

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

Description

Hydrolysis kinetics and substrate specificity

The hydrolysis kinetics of galactosidases with chromogenic substrates like 6-Bromo-2-naphthyl glycosides are heavily influenced by the stereochemistry at the anomeric position. This stereoselectivity is a fundamental aspect of enzyme-substrate interactions in glycoside hydrolases.

For comparison, when studying the beta-isomer (6-Bromo-2-naphthyl-beta-D-galactopyranoside) with beta-D-galactosidase from Setaria digitata, researchers determined a Km value of 3.636 mM and Vmax of 28.57 nmol of 6-bromo-2-naphthol liberated per mg protein per minute. These kinetic parameters indicate moderate affinity between this enzyme and substrate, with efficient catalytic conversion to the hydrolysis product.

Beta-galactosidase demonstrates strict requirements for the configuration of hydroxyl groups at positions 2, 3, and 4 of the galactose moiety, which must match the configuration in D-galactose for effective binding. Modifications at the C6 hydroxyl position still allow substrate activity, though with reduced efficiency. This characteristic explains why varied aglycone groups (including 6-bromo-2-naphthyl) can be accommodated when attached to galactose, provided the glycosidic linkage maintains the preferred stereochemistry for the specific enzyme.

In contrast, this compound serves as a specific substrate for alpha-galactosidase enzymes. For instance, recombinant alpha-galactosidase (Aga-F78) from Rhizopus sp. F78 has been documented to hydrolyze this compound, though with different kinetic parameters than those observed with beta-galactosidase and beta-configured substrates.

Table 1: Comparison of Kinetic Parameters for Galactosidase Enzymes with Different Substrates

The significant difference in Km values between these enzymes reflects their distinct substrate preferences and binding affinities. The lower Km value for ONPG with commercial beta-galactosidase indicates stronger binding compared to the 6-Bromo-2-naphthyl β-D-galactoside with the Setaria digitata enzyme. Meanwhile, the Rhizopus alpha-galactosidase shows high affinity for the alpha-configured substrate, demonstrating the importance of stereochemistry in enzyme-substrate interactions.

Competitive inhibition profiles with lactose derivatives

Lactose (β-D-galactopyranosyl-(1→4)-D-glucose) is the natural substrate for beta-galactosidase and plays a significant role in understanding competitive inhibition patterns with synthetic substrates. In comprehensive studies with beta-galactosidase fractions from rat small intestinal mucosa, lactose was confirmed to be a competitive inhibitor of hetero beta-galactosidase activities across all enzyme fractions tested.

The competitive inhibition mechanism reveals important structural insights about the enzyme active site. When lactose acts as a competitive inhibitor, the Ki value typically equals the Km value for lactase activity, indicating that lactose interacts with the same active sites that process other beta-galactosides. This competitive behavior occurs at the substrate binding site and reflects the relative affinities of the enzyme for different substrates.

While this compound is not a preferred substrate for beta-galactosidase due to its alpha configuration, studying its interaction patterns in the presence of lactose provides valuable insights into how anomeric configuration affects binding site recognition. The alpha-configured substrate generally shows poor binding to the beta-galactosidase active site, making it a weak competitor compared to beta-configured substrates.

Non-hydrolyzable analogs such as phenylethyl thio-β-D-galactoside (PETG) serve as effective competitive inhibitors of beta-galactosidase activity. These compounds bind to the enzyme active site with affinities similar to hydrolyzable substrates but cannot undergo hydrolysis due to structural modifications. Studies using ONPG as a substrate have shown that PETG inhibition follows a classic competitive pattern where excess substrate can overcome the inhibitory effect to approach normal reaction rates.

The following table summarizes the comparative inhibition characteristics:

Table 2: Inhibition Patterns of Beta-Galactosidase with Various Compounds

Comparative analysis with p-nitrophenyl and indolyl analogs

Researchers utilize various chromogenic and fluorogenic substrates to assay galactosidase activities, including 6-bromo-2-naphthyl glycosides, p-nitrophenyl glycosides, and indolyl derivatives. Comparing these substrates provides critical insights for optimizing enzyme assays and understanding substrate structure-activity relationships.

In studies of beta-galactosidase fractions from rat small intestinal mucosa, the "acid" beta-galactosidase fractions demonstrated considerably lower Km values for heterogeneous beta-galactosides (including phenyl beta-galactoside, o-nitrophenyl beta-galactoside, p-nitrophenyl beta-galactoside, and 6-bromo-2-naphthyl beta-galactoside) than for lactose. However, the Vmax values remained similar across all substrates tested, suggesting that while these synthetic substrates bind more tightly to the enzyme, the maximum catalytic rate remains consistent regardless of the bound substrate.

In contrast, the "neutral" beta-galactosidase fraction exhibited similar Km values across hydrolyzable substrates but demonstrated a much higher Vmax with lactose compared to hetero beta-galactosides. Notably, this fraction could not hydrolyze phenyl beta-galactoside or 6-bromo-2-naphthyl beta-galactoside at measurable rates, indicating distinct substrate specificity profiles among different beta-galactosidase variants.

When comparing 6-Bromo-2-naphthyl glycosides with p-nitrophenyl and indolyl analogs, several key factors emerge:

Detection properties : Upon hydrolysis, 6-bromo-2-naphthyl glycosides release 6-bromo-2-naphthol, which can be detected spectrophotometrically. Similarly, p-nitrophenyl glycosides release p-nitrophenol, which produces a yellow color in alkaline conditions measurable at 420 nm.

Assay sensitivity : The sensitivity varies between different chromogenic substrates, affecting their suitability for different assay conditions and enzyme concentrations. The 6-bromo-2-naphthyl derivatives often provide enhanced sensitivity due to their fluorescent properties.

Application versatility : Different substrates may be more suitable for specific applications, such as continuous monitoring assays (p-nitrophenyl derivatives), endpoint measurements (both types), or histochemical localization of enzyme activity (primarily naphthyl derivatives).

The enzyme characteristics with various substrates have been documented in studies of plant-derived beta-galactosidases as well. Research on chloroplast beta-galactosidases from wheat demonstrated that these enzymes differ from vacuolar counterparts in their comparative activity against synthetic substrates including phenyl-beta-D-galactoside, 4-methylumbelliferyl-beta-D-galactoside, and 6-bromo-2-naphthyl-beta-D-galactoside. These differences in substrate preference reflect distinct evolutionary adaptations and physiological roles of the enzyme variants within different cellular compartments.

Table 3: Comparison of Common Chromogenic Substrates for Galactosidases

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259051 | |

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25997-59-5 | |

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25997-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-alpha-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025997595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-2-NAPHTHYL-.ALPHA.-D-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBG6F698J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Synthesis via Acetylated Intermediate

The most well-documented synthesis route involves three critical stages: (1) preparation of the acetylated galactoside precursor, (2) coupling with 6-bromo-2-naphthol, and (3) deprotection to yield the final product.

Synthesis of the Tetra-Acetate Intermediate

The process begins with penta-O-acetyl-α-D-galactopyranoside , a peracetylated galactose derivative. This compound reacts with 6-bromo-2-naphthol in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the naphthol’s hydroxyl group attacks the anomeric carbon of the acetylated galactoside, displacing the acetate group.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane or chloroform.

-

Temperature : Reflux at 40–50°C for 6–8 hours.

-

Molar Ratio : 1:1.2 (galactoside to naphthol).

The product, 6-bromo-2-naphthyl tetra-O-acetyl-α-D-galactopyranoside , is isolated as a crystalline solid with a melting point of 155–156°C. The high anomeric specificity (α-configuration) is attributed to the neighboring group participation of the C-2 acetyl group during the reaction.

Hydrolysis of the Acetate Groups

The tetra-acetate intermediate undergoes alkaline hydrolysis to remove the acetyl protecting groups. This step is critical for generating the free hydroxyl groups on the galactose ring.

Procedure :

-

The tetra-acetate (2 g) is dissolved in 0.3 N potassium hydroxide (KOH) (100 mL).

-

The solution is heated at 60–70°C until clear, followed by filtration to remove insoluble residues.

-

Cooling the filtrate to 4°C induces crystallization of the deprotected product.

Purification : The crude product is recrystallized twice from hot methanol, yielding colorless crystals of 6-bromo-2-naphthyl-α-D-galactopyranoside. The specific rotation ([α]D²⁰ +60° in chloroform) confirms the α-anomeric configuration.

Alternative Approaches and Modifications

While the classical method remains the gold standard, recent advancements in glycosylation chemistry offer potential alternatives:

Enzymatic Synthesis

Enzymatic glycosylation using α-galactosidases or glycosyltransferases presents a green chemistry alternative. However, the reverse hydrolysis activity required for synthesizing α-linked galactosides is limited in most enzymes, making this approach currently impractical.

Characterization and Quality Control

Physicochemical Properties

Key properties of 6-bromo-2-naphthyl-α-D-galactopyranoside include:

Spectroscopic Analysis

-

¹H NMR : The aromatic protons of the naphthyl group appear as multiplets at δ 7.5–8.2 ppm, while the anomeric proton resonates at δ 5.4 ppm (J = 3.5 Hz, α-configuration).

-

¹³C NMR : The glycosidic carbon (C-1) is observed at δ 100.2 ppm, consistent with α-linkage.

Challenges and Optimization Strategies

Anomeric Purity

The classical method yields predominantly the α-anomer due to stereoelectronic control during the coupling step. However, trace β-anomers may form, necessitating careful recrystallization or chromatographic purification.

Scale-Up Considerations

Large-scale synthesis faces challenges in maintaining reaction homogeneity and minimizing byproducts. Strategies include:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 2-naphthyl-alpha-D-galactopyranoside.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Biochemical Applications

-

Substrate for Enzyme Assays

- α-Galactosidase Activity : 6-Bromo-2-naphthyl-alpha-D-galactopyranoside serves as a chromogenic substrate for α-galactosidases, allowing researchers to quantify enzyme activity through colorimetric changes. This application is crucial for studying enzyme kinetics and mechanisms in various organisms, including humans and microorganisms .

- Detection of Glycosidase Activity

- Histochemical Staining

Enzyme Kinetics in Rat Intestinal Extracts

A study investigated the enzymatic properties of rat intestinal enzymes using this compound as a substrate. The research demonstrated distinct kinetic parameters for different fractions of β-galactosidases extracted from the intestine, providing insights into digestive enzyme functions and their roles in carbohydrate metabolism .

Identification of Pathogenic Yeasts

In clinical microbiology, Br-Nap-α-D-Gal was applied to differentiate between pathogenic and non-pathogenic yeast strains based on their glycosidase activity. This method enhanced diagnostic accuracy and efficiency in identifying infections caused by various yeast species .

Research Insights

Recent studies have highlighted the versatility of this compound across different fields:

- Microbial Pathogenesis : Its use in assessing glycosidase activity has implications for understanding microbial pathogenesis and host interactions.

- Enzyme Engineering : Researchers are exploring modifications to this compound to develop more sensitive substrates for engineered enzymes, potentially leading to advances in biocatalysis and synthetic biology .

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-bromo-2-naphthol, which can then undergo further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the 6-bromo-2-naphthyl moiety but differ in sugar composition and glycosidic linkage, leading to distinct biological activities:

6-Bromo-2-naphthyl-alpha-D-mannopyranoside

- CAS : 28541-84-6

- Target Enzyme: α-Mannosidase

- Biological Activity: Inhibits α-mannosidase, blocking hydrolysis of α-(1→6)-linked mannose residues .

- Solubility : Sparingly soluble in water; soluble in DMSO/DMF .

- Synthesis: Chemoenzymatic methods involving α-glucosidase and β-mannosidase .

6-Bromo-2-naphthyl-beta-D-galactopyranoside

- CAS : 15572-30-2 (beta linkage)

- Target Enzyme : β-Galactosidase

- Application : Used in β-galactosidase assays, similar to the alpha-linked variant but with differing enzymatic specificity due to β-glycosidic bond .

6-Bromo-2-naphthyl-alpha-D-glucopyranoside

- CAS : 15548-61-5

- Target Enzyme : α-Glucosidase

- Application: Chromogenic substrate for α-glucosidase, enabling enzyme activity quantification in diagnostics .

6-Bromo-2-naphthyl-beta-D-glucopyranoside

- CAS : 2134-24-9

- Molecular Weight : 395.46 g/mol

- Application : Less commonly reported; structural differences (β-linkage, glucose) likely alter enzyme interactions .

Comparative Data Table

Biological Activity

6-Bromo-2-naphthyl-alpha-D-galactopyranoside (6-Br-2-Nap-α-D-Gal) is a halogenated glycoside that has garnered attention in biochemical research, particularly for its role as a substrate in enzymatic assays. This compound is structurally related to 1-naphthyl-alpha-D-galactopyranoside, but the bromine substitution significantly alters its solubility, reactivity, and biological interactions. This article explores the biological activity of 6-Br-2-Nap-α-D-Gal, focusing on its enzymatic interactions, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₁₆H₁₈BrO₆ and is classified as a phenolic compound. It features a bromine atom on the naphthalene ring, which influences its chemical behavior and biological activity. The hydrolysis of this compound by alpha-galactosidases leads to the release of 1-bromo-2-naphthol and alpha-D-galactose, which can be quantitatively measured using spectrophotometric methods due to the chromogenic nature of the released products .

Enzymatic Activity

The primary biological activity of 6-Br-2-Nap-α-D-Gal is its interaction with alpha-galactosidases, enzymes that catalyze the hydrolysis of galactosidic bonds. The hydrolysis reaction can be represented as follows:

This reaction is influenced by various factors such as pH and temperature, with optimal conditions typically falling within a specific range for maximal enzyme activity .

Table 1: Comparison of Substrates for Alpha-Galactosidase

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthyl-alpha-D-galactopyranoside | Glycoside | Common substrate for enzyme assays |

| This compound | Halogenated Glycoside | Enhanced solubility and reactivity due to bromine |

| Phenyl-beta-D-galactopyranoside | Glycoside | Beta configuration affects hydrolysis kinetics |

The presence of bromine in 6-Br-2-Nap-α-D-Gal enhances its solubility in aqueous environments compared to non-halogenated counterparts, making it a preferred substrate in enzyme assays .

Case Studies

Recent studies have focused on the application of 6-Br-2-Nap-α-D-Gal in various biochemical contexts:

- Enzyme Kinetics : A study published in Molecules demonstrated that variations in substituents on the naphthalene ring significantly affect the binding affinity and kinetics of alpha-galactosidase towards different substrates. The introduction of bromine was shown to enhance enzyme-substrate interactions compared to unsubstituted naphthalene derivatives .

- Therapeutic Potential : Research indicates that glycosides like 6-Br-2-Nap-α-D-Gal may have implications in drug design, particularly in targeting glycosidase enzymes involved in disease pathways. Their ability to modulate enzyme activity presents opportunities for developing novel therapeutic agents against conditions like Fabry disease, where alpha-galactosidase deficiency leads to substrate accumulation .

Q & A

Q. How to calculate kinetic parameters when substrate inhibition occurs at high concentrations?

-

Methodological Answer: Use the substrate inhibition equation:

where is the inhibition constant. Fit data using nonlinear regression tools (e.g., SigmaPlot). Validate by repeating assays at lower substrate ranges (0.1–1 × KM) .

Q. What statistical methods are recommended for comparing β-galactosidase activity across multiple experimental conditions?

- Methodological Answer: Apply ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-normal data, use Kruskal-Wallis followed by Dunn’s test. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Use tools like R or Python’s SciPy library .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.